molecular formula C13H18N2O2 B15186049 2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide CAS No. 171011-07-7

2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B15186049
CAS No.: 171011-07-7
M. Wt: 234.29 g/mol
InChI Key: CPBCPFMDQVQDSI-UHFFFAOYSA-N
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Description

2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound with a molecular formula of C13H18N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the reaction of 2-chloro-3-formylquinoline derivatives with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific propoxy and carboxamide substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

171011-07-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-propoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-2-7-17-13-10(12(14)16)8-9-5-3-4-6-11(9)15-13/h8H,2-7H2,1H3,(H2,14,16)

InChI Key

CPBCPFMDQVQDSI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2CCCCC2=N1)C(=O)N

Origin of Product

United States

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